molecular formula C13H13FN2O2 B3021268 Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 943863-69-2

Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3021268
CAS No.: 943863-69-2
M. Wt: 248.25 g/mol
InChI Key: XGXNILPHEHLPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (C₁₃H₁₃FN₂O₂, MW = 248.25) is a pyrazole derivative characterized by a fluorine-substituted phenyl ring at position 3 and a methyl group at position 1 of the pyrazole core. The ethyl ester at position 5 enhances solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . Pyrazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNILPHEHLPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents and reagents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that pyrazole derivatives, including ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, exhibit significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth. For instance, a study highlighted the compound's effectiveness against certain breast cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. This compound has been shown to reduce inflammation in preclinical models by modulating the production of pro-inflammatory cytokines. This property makes it a candidate for further exploration as a therapeutic agent for inflammatory diseases .

Agricultural Chemistry

Pesticide Development

The compound's structural features allow it to interact with biological systems effectively, which has led to its investigation as a potential pesticide. Pyrazole derivatives have been noted for their ability to act as herbicides and insecticides. This compound could serve as a scaffold for developing new agrochemicals that target specific pests while minimizing environmental impact .

Organic Synthesis

Building Block in Synthesis

This compound serves as an important building block in organic synthesis due to its versatile reactivity. It can be utilized in the synthesis of more complex pyrazole derivatives through various chemical reactions such as nucleophilic substitutions and cycloadditions. This application is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityDemonstrated inhibition of breast cancer cell proliferation; potential lead compound for drug development.
Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines in preclinical models; suggests therapeutic potential for inflammatory diseases.
Pesticide DevelopmentInvestigated as a scaffold for new agrochemicals with targeted pest control capabilities.
Organic SynthesisUtilized in various chemical reactions to synthesize complex pyrazole derivatives; valuable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 3 (Pyrazole Ring)

The substituent at position 3 significantly influences electronic properties, solubility, and bioactivity. Key analogues include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities
Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate 4-fluorophenyl C₁₃H₁₃FN₂O₂ 248.25 Not reported Intermediate for bioactive molecules
Methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate 4-bromophenyl C₁₂H₁₁BrN₂O₂ 307.14 Not reported Higher molecular weight due to Br; potential enhanced lipophilicity
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 4-chlorophenyl + 2-oxo-2-phenylethyl C₂₀H₁₇ClN₂O₃ 368.81 Not reported Chlorine’s electron-withdrawing effect may enhance reactivity; oxo-phenylethyl group introduces steric bulk
Ethyl 3-(4-trifluoromethylphenyl)-1H-pyrazole-5-carboxylate 4-trifluoromethylphenyl C₁₃H₁₁F₃N₂O₂ 284.23 Not reported CF₃ group increases electron-withdrawing effects; soluble in DMSO/chloroform
Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate 4-methoxyphenyl C₁₄H₁₆N₂O₃ 260.29 Not reported Methoxy group improves solubility via electron donation

Key Observations :

  • Electron-withdrawing groups (F, Cl, Br, CF₃) enhance stability and influence binding in biological targets, whereas electron-donating groups (OMe) improve solubility .

Substituent Variations at Position 1 (Pyrazole Ring)

The N1 substituent modulates steric hindrance and conformational flexibility:

Compound Name Substituent at Position 1 Molecular Weight Key Structural Features
This compound Methyl 248.25 Minimal steric hindrance; favorable for synthetic modifications
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Benzyl 336.37 Bulky benzyl group may reduce reactivity but enhance target specificity
Ethyl 3-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate 2-(4-fluorophenyl)-2-oxoethyl 422.41 Extended side chain introduces hydrogen-bonding potential

Key Observations :

  • Methyl groups offer simplicity and ease of synthesis, while bulky groups (e.g., benzyl) may improve receptor selectivity but complicate synthetic routes .
  • Oxoethyl chains (e.g., in compound 6m ) enable dimerization via hydrogen bonding, as seen in crystallographic studies .

Physicochemical Properties

Property Target Compound Ethyl 3-(4-CF₃-phenyl)-5-carboxylate Ethyl 3-(4-OMe-phenyl)-5-carboxylate
Solubility Likely moderate in polar solvents Soluble in DMSO, chloroform Higher solubility due to OMe group
LogP (Predicted) ~2.27 (similar to ) ~3.5 (CF₃ increases lipophilicity) ~2.27 (balanced polarity)
Stability Stable under standard conditions Enhanced by CF₃’s electron-withdrawing effects Sensitive to acidic hydrolysis due to ester

Biological Activity

Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. A common method includes the use of microwave irradiation to enhance reaction efficiency and yield. For example, a one-pot three-component reaction can yield the desired pyrazole derivative with notable efficiency. The synthesis process often includes purification steps such as column chromatography to isolate the final product in high purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound, particularly against estrogen receptor-positive breast cancer cells. A molecular docking study indicated that this compound exhibits a strong binding affinity for estrogen receptor alpha (Erα), with a binding energy of -10.61 kcal/mol and a Ki value of 16.71 nM, suggesting its potential as an anti-breast cancer agent . However, further in vitro and in vivo evaluations are necessary to confirm these findings.

Anti-inflammatory Properties

The anti-inflammatory activity of various pyrazole derivatives has been well-documented, including those similar to this compound. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation management. For instance, related compounds have shown significant inhibition profiles with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been investigated for their antimicrobial properties. Some studies suggest that these compounds may exhibit activity against various bacterial strains, although specific data on this compound remains limited.

Table: Biological Activities of this compound

Activity Target/Mechanism Binding Affinity (kcal/mol) IC50 (μM)
AnticancerEstrogen Receptor Alpha (Erα)-10.61Not determined
Anti-inflammatoryCOX-1/COX-2 InhibitionNot applicableComparable to diclofenac
AntimicrobialVarious bacterial strainsNot applicableNot determined

Q & A

Q. What are the most efficient synthetic routes for Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, cyclocondensation of ethyl acetoacetate derivatives with 4-fluorophenylhydrazine in the presence of a catalyst (e.g., acetic acid) can yield the pyrazole core. Optimization involves temperature control (70–100°C), solvent selection (ethanol or DMF), and stoichiometric ratios to minimize side products like regioisomers. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is critical for purification .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement via SHELXL (with R-factor convergence < 0.05) confirm bond lengths, angles, and torsion angles. For example, the C-F bond length in the 4-fluorophenyl group should align with literature values (~1.35 Å). Hydrogen bonding networks and π-π stacking interactions are analyzed using Mercury CSD 2.0 to validate packing patterns .

Q. What spectroscopic techniques are used for characterization, and what key peaks are expected?

  • NMR : 1^1H NMR in CDCl₃ shows distinct signals: ~1.3 ppm (triplet, ethyl CH₃), ~4.3 ppm (quartet, ethyl CH₂), ~6.8–7.6 ppm (aromatic protons). 19^{19}F NMR reveals a singlet near -110 ppm for the para-fluorine.
  • IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O), ~1600 cm⁻¹ (C=N pyrazole), and ~1250 cm⁻¹ (C-F).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 235.2 (calculated for C₁₂H₁₁FN₂O₂) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical data for this compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates molecular electrostatic potential (MEP), HOMO-LUMO gaps, and Fukui indices. Discrepancies in dipole moments or charge distribution between experimental (X-ray) and theoretical models may arise from solvent effects or crystal packing forces. Comparative studies using Gaussian 09 and CrystalExplorer can reconcile these differences by incorporating solvent models (e.g., PCM) and periodic boundary conditions .

Q. What strategies address discrepancies in reported biological activity data for structurally analogous pyrazoles?

Variations in bioactivity (e.g., antimicrobial IC₅₀) may stem from assay conditions (e.g., cell line variability, solvent DMSO concentration). Meta-analyses of SAR (Structure-Activity Relationship) studies for analogs (e.g., 1,3,5-trisubstituted pyrazoles) suggest fluorophenyl groups enhance lipophilicity and membrane permeability. Validate hypotheses via standardized assays (e.g., microbroth dilution for antimicrobial testing) with controlled parameters .

Q. How does the compound’s solid-state hydrogen bonding network influence its stability and solubility?

Graph set analysis (Etter’s notation) of SC-XRD data reveals motifs like R22(8)R_2^2(8) for N-H···O=C interactions. Strong intermolecular hydrogen bonds (e.g., between pyrazole N-H and ester carbonyl) reduce solubility in polar solvents. Co-crystallization with coformers (e.g., succinic acid) can modify solubility profiles without altering bioactivity .

Q. What are the challenges in elucidating the compound’s mode of action due to limited biochemical data?

While specific studies are lacking, analogous pyrazoles inhibit enzymes like cyclooxygenase-2 (COX-2) or kinases via π-π stacking and halogen bonding. Computational docking (AutoDock Vina) using PDB structures (e.g., 5KIR for COX-2) predicts binding affinities. Experimental validation requires radioligand assays or SPR (Surface Plasmon Resonance) to measure target engagement kinetics .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
SC-XRDConfirmation of regiochemistry (1-methyl vs. 3-fluorophenyl substitution)R-factor < 0.05, θ range 2.5–25°
DFT CalculationsPrediction of Fukui indices for nucleophilic attack sitesB3LYP/6-311+G(d,p), solvent model (PCM)
HPLC-PDAPurity assessment (>98%) and detection of regioisomeric impuritiesC18 column, 70:30 MeOH/H₂O, λ = 254 nm
Microbroth DilutionAntimicrobial activity screening (MIC against S. aureus ATCC 25923)0.5 McFarland standard, 24 h incubation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.